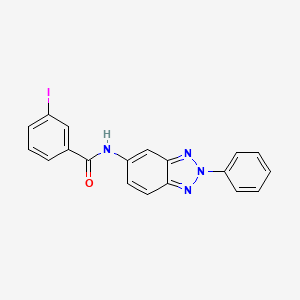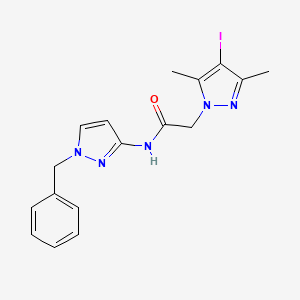![molecular formula C20H23N3O4 B6059285 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6059285.png)
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research. MPPA is a small molecule inhibitor that has shown potential in treating cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide involves the inhibition of a specific enzyme called N-myristoyltransferase (NMT). NMT is an important enzyme that is involved in the regulation of cellular signaling pathways and the growth and survival of cancer cells. By inhibiting NMT, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide disrupts these pathways and inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide has been found to have anti-inflammatory and anti-oxidant properties. It has also been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide is that it is a small molecule inhibitor, which makes it easy to synthesize and modify. This also makes it a good candidate for drug development. However, one limitation of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide is that it is not very soluble in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide. One area of research is the development of more potent and selective inhibitors of NMT. Another area of research is the development of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide as a therapeutic agent for the treatment of cancer and other diseases. Additionally, research could be done to investigate the potential of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide as a treatment for bacterial and fungal infections.
Synthesemethoden
The synthesis method for N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide are 2-(2-methoxyphenoxy) pyridine and 2-piperidone. These two compounds are reacted together in the presence of an acid catalyst to form the intermediate product, which is then further reacted with N-chloroacetyl piperidine to form the final product, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide has shown potential in treating cancer and other diseases. It has been found to inhibit the growth of cancer cells in vitro and in vivo. N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in treating other diseases such as arthritis and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-16-8-2-3-9-17(16)27-20-15(7-6-11-21-20)13-22-18(24)14-23-12-5-4-10-19(23)25/h2-3,6-9,11H,4-5,10,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKHKSSCRCKWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CN3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![phenyl(1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinyl)methanone](/img/structure/B6059207.png)

![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6059219.png)
![N-cyclopropyl-N'-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6059227.png)
![methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6059231.png)
![4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6059240.png)
![{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6059247.png)
![2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine](/img/structure/B6059255.png)

![5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B6059267.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B6059275.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6059281.png)
![ethyl 3-(2-methylbenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6059287.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6059301.png)